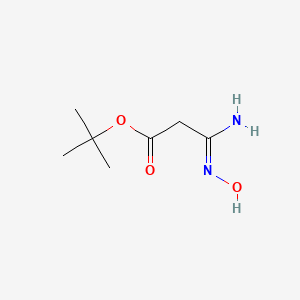

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate

Description

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is an oxime derivative characterized by a unique combination of functional groups: a tert-butyl ester, a hydroxyamino (-NHOH) group, and an imino (=NH) moiety. Its molecular formula is C₇H₁₃N₂O₃, with a molecular weight of 173.19 g/mol (calculated). This compound belongs to the class of substituted propanoates, where the tert-butyl group enhances steric protection and modulates solubility in organic solvents . Oximes like this are typically synthesized via reactions between hydroxylamine and carbonyl-containing precursors, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl (3Z)-3-amino-3-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHKDZQXAXCAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxyamino)-3-iminopropanoate typically involves the reaction of tert-butyl acrylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxylamine attacks the electrophilic carbon of the acrylate, followed by the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxyamino)-3-iminopropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

Reduction: The imino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine or imine intermediates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor or as a scaffold for the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxyamino)-3-iminopropanoate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Functional Group Reactivity: The hydroxyamino-imino system distinguishes it from simpler amino esters (e.g., tert-Butyl 3-amino-2-methylpropanoate), enabling participation in chelation or redox reactions .

- Tautomerism: Unlike the keto-enol tautomerism observed in tert-Butyl 3-[3’-(imidazolyl)phenyl]-3-oxopropanoate , the hydroxyamino-imino group may exhibit pH-dependent tautomerization or coordination chemistry.

Biological Activity

Tert-Butyl 3-(hydroxyamino)-3-iminopropanoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amino acid derivative. Its structure includes a tert-butyl group, which is known to influence the compound's lipophilicity and metabolic stability. The presence of hydroxyamino and imino functionalities suggests potential reactivity that could be harnessed in biological systems.

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of cellular pathways involved in cancer cell proliferation. Recent studies have indicated that compounds with similar structures can inhibit glutamine metabolism, a critical pathway in cancer cells that supports their growth and survival.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. Notably, these compounds were found to suppress cell growth effectively after 24 to 72 hours of treatment while exhibiting selective toxicity towards malignant cells over non-malignant counterparts like MCF-10A .

Case Studies

- Breast Cancer Cell Lines : A study reported that tert-butyl ester derivatives were tested against multiple breast cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, with some compounds showing potency comparable to established therapies like tamoxifen and olaparib .

- Pharmacokinetics : In pharmacokinetic studies, the lead compound demonstrated moderate brain exposure and favorable tissue distribution in the liver and kidneys. This suggests potential for systemic administration in therapeutic settings targeting cancers with high metabolic demands .

Comparative Analysis of Biological Activity

A summary table below highlights key findings from various studies on the biological activity of this compound compared to related compounds.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | XX | Effective growth inhibition |

| Tert-butyl ester derivatives | SK-BR-3 | XX | Comparable potency to tamoxifen |

| L-γ-methyleneglutamic acid amides | MDA-MB-231 | XX | Strong activity against triple-negative breast cancer |

Note: Specific IC50 values are indicative and require further validation through direct experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.